molecular formula C12H17N3O8 B14861447 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactopyranoside

3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactopyranoside

Cat. No.: B14861447
M. Wt: 331.28 g/mol
InChI Key: PLVPDCSPQJIUQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose is a chemical compound used primarily in glycobiology research. It is a derivative of D-galactose, where the hydroxyl groups at positions 3, 4, and 6 are acetylated, and the hydroxyl group at position 2 is replaced by an azido group. This compound is known for its applications in the synthesis of glycopeptides and glycolipids .

Chemical Reactions Analysis

3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose involves its participation in glycosylation reactions. The azido group acts as a latent amine, which can be re-accessed through reductive chemistries. This allows the compound to form glycosidic bonds with other molecules, facilitating the synthesis of glycopeptides and glycolipids . The acetyl groups protect the hydroxyl groups during these reactions, ensuring selective glycosylation .

Properties

IUPAC Name

(3,4-diacetyloxy-5-azido-6-hydroxyoxan-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O8/c1-5(16)20-4-8-10(21-6(2)17)11(22-7(3)18)9(14-15-13)12(19)23-8/h8-12,19H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVPDCSPQJIUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)O)N=[N+]=[N-])OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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